

# Entospletinib spleen tyrosine kinase signaling pathway

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Entospletinib

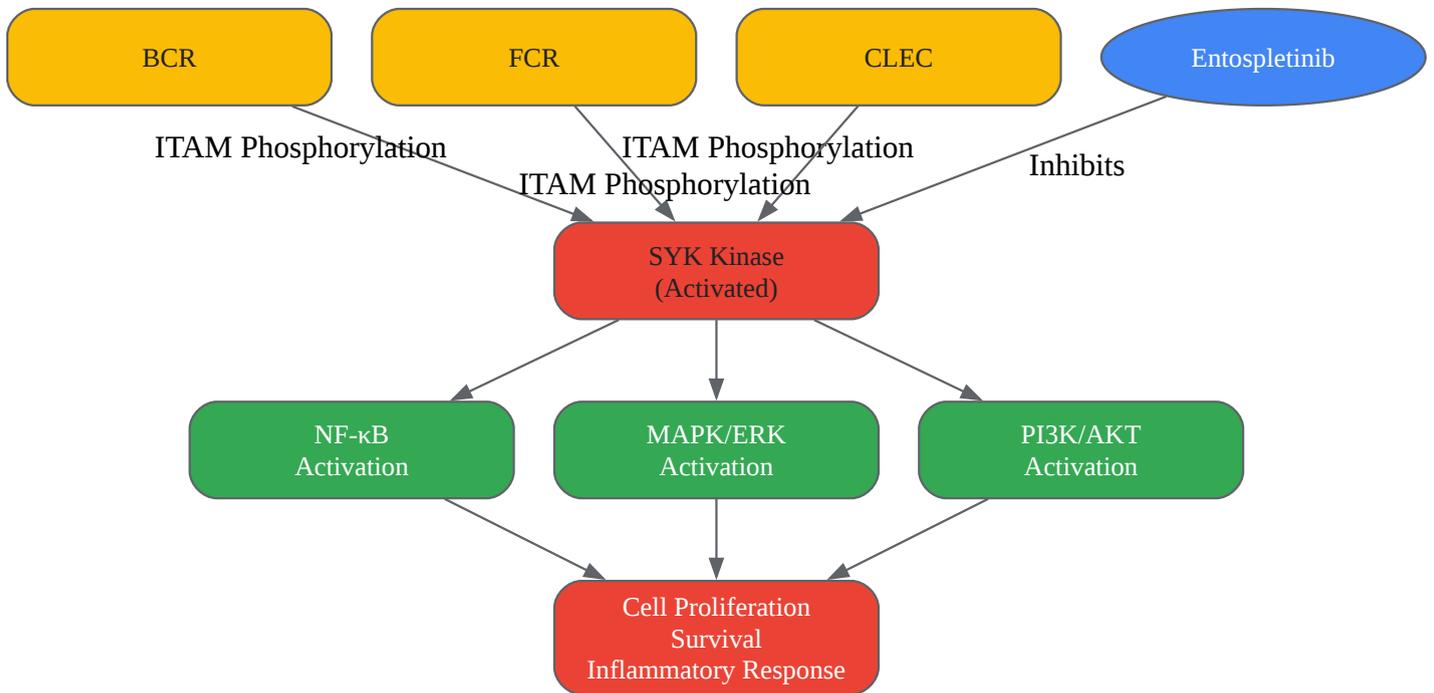
CAS No.: 1229208-44-9

Cat. No.: S548128

[Get Quote](#)

## Molecular Mechanism of Action and Signaling Pathways

**Entospletinib** exerts its effects by specifically targeting SYK, a cytoplasmic non-receptor tyrosine kinase critical for immunoreceptor signaling [1].



[Click to download full resolution via product page](#)

Figure 1: Core SYK signaling pathway and **entospletinib** inhibition. SYK transmits signals from immunoreceptors (BCR, FCR, CLEC) via downstream pathways; **entospletinib** blocks SYK activation.

## Key Experimental Evidence and Protocols

**Entospletinib**'s efficacy has been evaluated through various experimental models, from *in vitro* studies to *in vivo* disease models.

### In Vitro Binding and Cellular Activity

- **Enzymatic Assays:** A Lance-based assay is used to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **entospletinib** against purified SYK kinase, measured at **7.7 nM** [2].
- **Selectivity Profiling:** **Entospletinib** is profiled against a panel of 359 non-mutant kinases at a concentration of 10 μM. Target protein phosphorylation assays in cells confirm high selectivity for

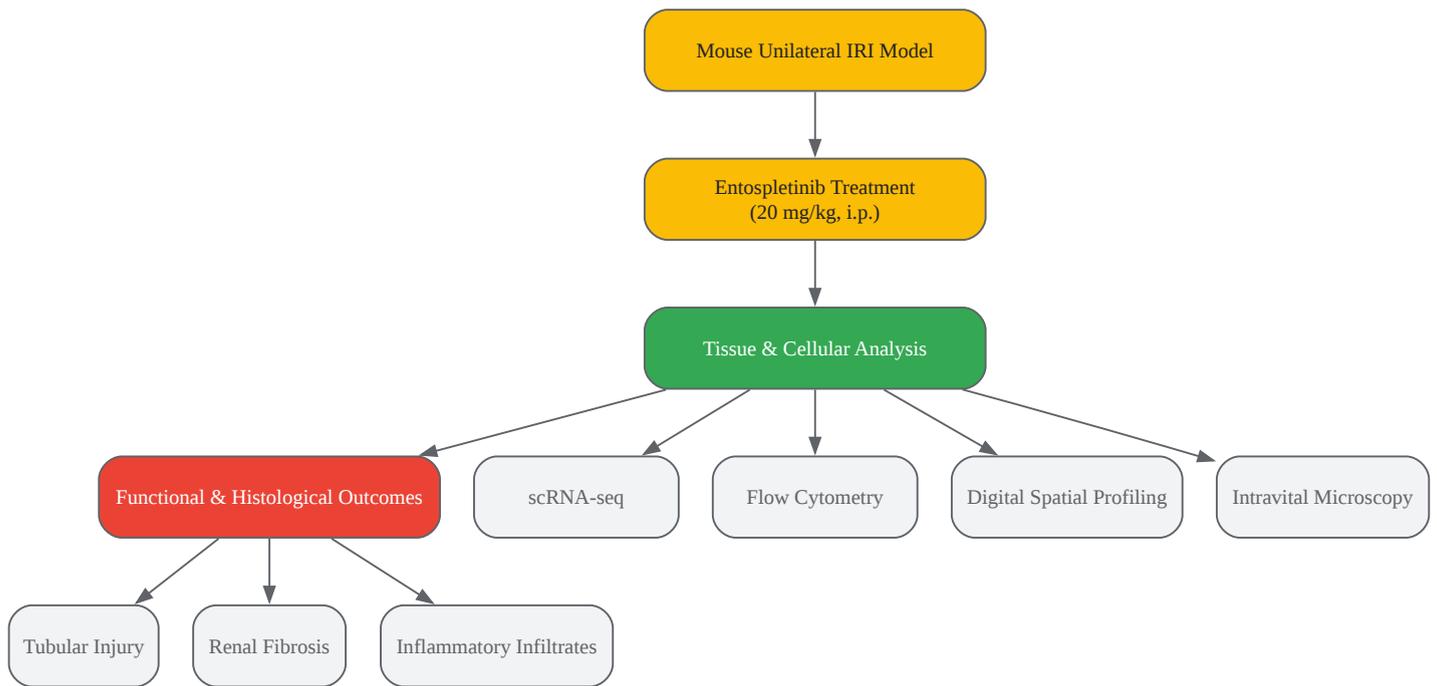
SYK, though off-target inhibition of Flt3, Jak2, c-Kit, KDR, and Ret is observed at higher concentrations [2].

- **Cell Viability/Proliferation Assays:** AML cell lines are treated with **entospletinib**, and viability is measured via assays like CellTiter-Glo. RNA sequencing of treated cells shows downregulation of inflammatory response and TNF $\alpha$  signaling via NF- $\kappa$ B gene sets [3] [4].

## In Vivo Efficacy in Disease Models

- **Acute Kidney Injury (AKI) to Chronic Kidney Disease (CKD) Model:** In a mouse model of unilateral renal ischemia-reperfusion injury (IRI), **entospletinib** is administered intraperitoneally at **20 mg/kg** [5].
  - **Dosing Protocol:** First dose 30 minutes before IRI, followed by daily injections for 6 days, then every other day until day 14 [5].
  - **Key Analyses:** Kidneys are analyzed using single-cell RNA sequencing, digital spatial profiling, intravital microscopy, and flow cytometry. Outcomes include tubular injury scoring, quantification of fibrosis, and assessment of inflammatory infiltrates [5].
- **Pharmacokinetic/Pharmacodynamic (PK/PD) Study in Humans:** A first-in-human, double-blind, placebo-controlled study in healthy volunteers administers single (25-1200 mg) or multiple twice-daily oral doses (25-1200 mg) for 7 days [6].
  - **Pharmacodynamic Assessments:** Functional inhibition is measured by **ex vivo anti-IgE-stimulated CD63 expression on basophils** and **pervanadate-evoked phosphorylated SYK (pSYK) Y525/526** [5] [6].

The workflow for the *in vivo* kidney study can be summarized as follows:



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for in vivo kidney disease modeling. **Entospletinib** effects are evaluated in mouse IRI model using multi-omics and cellular analyses.

## Translational and Clinical Data

The transition from preclinical models to clinical studies has established the therapeutic potential and safety profile of **entospletinib**.

Aspect	Findings
<b>Clinical Efficacy (Hematologic Cancers)</b>	In a phase II trial for relapsed/refractory CLL, entospletinib monotherapy (800 mg twice daily) showed an <b>Overall Response Rate (ORR) of 61%</b>

Aspect	Findings
	and a median <b>Progression-Free Survival (PFS) of 13.8 months</b> [6] [7].
<b>Safety &amp; Tolerability</b>	Generally well-tolerated. Common adverse events include diarrhea, nausea, fatigue; serious events include dyspnea and pneumonia. Grade 3/4 lab abnormalities include <b>neutropenia and elevated liver transaminases</b> [6] [7].
<b>Pharmacodynamic Biomarkers</b>	Doses $\geq 600$ mg twice daily provide $>90\%$ inhibition of ex vivo anti-IgE-stimulated CD63 on basophils at peak, and $>60\%$ at trough [6].
<b>Resistance Mechanisms (in AML)</b>	Acquired resistance is linked to upregulation of inflammatory pathways (TNF $\alpha$ /NF- $\kappa$ B) and NR3C1 (glucocorticoid receptor). Overexpression of IL-3 can promote resistance [3] [4].

## Practical Research Considerations

- **In Vitro Concentration Guidance:** Due to off-target effects on Flt3, Jak2, and c-Kit at higher concentrations, it is recommended **not to exceed 1  $\mu$ M in cellular assays** to maintain SYK-specific effects [2].
- **In Vivo Formulation: Entospletinib** has poor solubility, often requiring formulation in co-solvents like **NMP/PEG-400** for pharmacokinetic studies in mice [2]. Dosing regimens of 1 mg/kg and 3 mg/kg have been used to achieve target coverage [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Targeting spleen tyrosine kinase (SYK) [sciencedirect.com]
2. Probe Entospletinib [chemicalprobes.org]
3. Inflammatory signaling pathways play a role in SYK ... [pmc.ncbi.nlm.nih.gov]

4. Inflammatory signaling pathways play a role in SYK ... [nature.com]
5. The spleen tyrosine kinase inhibitor entospletinib resolves ... [pmc.ncbi.nlm.nih.gov]
6. Pharmacokinetics, Pharmacodynamics, and Safety of ... [pmc.ncbi.nlm.nih.gov]
7. Entospletinib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Entospletinib spleen tyrosine kinase signaling pathway].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548128#entospletinib-spleen-tyrosine-kinase-signaling-pathway>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)